Esmolol dimer

描述

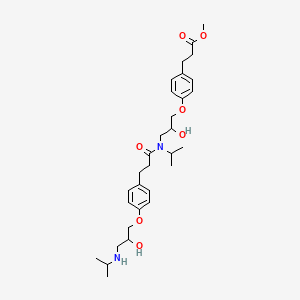

Esmolol dimer is a chemical compound with the molecular formula C31H46N2O7 and a molecular weight of 558.71 g/mol . It is an impurity of esmolol, a cardioselective beta-adrenergic blocker used primarily for the short-term control of ventricular rate and heart rate in various types of tachycardia . This compound is often studied in the context of its formation and properties as a byproduct in the synthesis of esmolol.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of esmolol dimer involves the reaction of esmolol with various reagents under specific conditions. One common method includes the use of lipase B from Candida antarctica to catalyze the transesterification of racemic chlorohydrin methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate . This reaction is carried out at temperatures ranging from 30 to 38°C over a period of 23 to 48 hours.

Industrial Production Methods: Industrial production of this compound is typically conducted in controlled environments to ensure the purity and yield of the compound. The process involves the use of high-quality reagents and catalysts, along with precise control of reaction conditions such as temperature, pH, and reaction time .

化学反应分析

Types of Reactions: Esmolol dimer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .

科学研究应用

Synthesis of Esmolol Dimer

This compound can be synthesized through various methods involving the reaction of esmolol precursors. One notable study reported a non-enzymatic route to synthesize enantiopure esmolol, where a chlorohydrin intermediate was formed and subsequently converted to the dimeric structure. The synthesis yielded a dimer with a molecular formula of C31H46N2O7, characterized using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Esmolol itself is a cardioselective beta-1 adrenergic antagonist with a short half-life, making it suitable for acute management of various cardiovascular conditions. The dimer form may exhibit enhanced stability and prolonged effects compared to the monomer. Research indicates that the dimer could retain the pharmacological profile of esmolol while potentially offering improved therapeutic outcomes due to its structural modifications .

Esmolol is widely used in clinical settings for managing rapid heart rates and hypertension, particularly during surgical procedures. The potential applications of this compound are being explored in various contexts:

- Cardiac Surgery : Due to its rapid onset and short duration of action, esmolol is often administered during surgeries to control heart rate and reduce myocardial oxygen demand.

- Emergency Medicine : this compound may be beneficial in acute settings for managing tachycardia associated with conditions such as atrial fibrillation or acute coronary syndrome.

- Research Studies : Recent trials have investigated the efficacy of this compound in mitigating cardiovascular responses during stress tests and surgical extubation .

Case Study Example

In a controlled trial assessing the effects of esmolol on cardiac function during surgery, researchers found significant reductions in heart rate and blood pressure among patients treated with esmolol compared to placebo. This suggests that similar applications could be anticipated with this compound, potentially offering enhanced efficacy due to its dimeric nature .

作用机制

Esmolol dimer can be compared with other beta-adrenergic blockers such as landiolol and penbutolol. These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties . For example, landiolol has a higher selectivity for beta-1 adrenergic receptors compared to esmolol, resulting in fewer side effects related to beta-2 receptor blockade . Penbutolol, on the other hand, has a longer duration of action and is used for chronic management of hypertension and angina .

相似化合物的比较

生物活性

Esmolol, a short-acting beta-blocker primarily used in acute cardiovascular conditions, has been studied for its biological activity, particularly in its dimerized form. This article reviews the biological activity of esmolol dimer, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on recent research findings.

Overview of this compound

This compound refers to the molecular structure formed when two esmolol molecules are linked. While the exact biological implications of this dimerization are still under investigation, initial studies suggest that it may influence the drug's efficacy and metabolic pathways.

Pharmacokinetics and Metabolism

Bioconversion and Hydrolysis:

Esmolol is rapidly hydrolyzed by esterases in the body. A study highlighted that serine esterases, particularly human carboxylesterase 1 (hCE1), play a crucial role in the hydrolysis of esmolol. The hydrolytic activity varies significantly across different biological matrices, with human plasma showing a three-fold greater activity than whole blood. The Km and Vmax values for esmolol hydrolysis in hepatic microsomes were determined to be 1.42 mM and 1410 nmol/min/mg protein, respectively .

Table 1: Hydrolytic Activity of Esmolol by Different Enzymes

| Enzyme | Hydrolytic Activity (nmol/min/mg protein) |

|---|---|

| hCE1 | 255.0 ± 17.4 |

| hCE2 | N.D. (Not Detected) |

| ESD*1 | 7.4 ± 4.3 |

| ESD*2 | 8.2 ± 5.6 |

| APT1 | 111.2 ± 2.9 |

Anti-inflammatory Properties:

Recent studies have indicated that esmolol exhibits protective effects on intestinal tissues during sepsis by modulating inflammatory responses. It has been shown to inhibit apoptosis in intestinal cells through the activation of the NF-kappa B signaling pathway, which plays a critical role in regulating immune responses .

Case Study Findings:

A notable case study involving septic shock patients demonstrated that low doses of esmolol significantly reduced T-lymphocyte apoptosis and restored the TH2/TH1 ratio, suggesting a potential immunomodulatory role . The treatment resulted in decreased levels of cleaved caspase-3, indicating reduced apoptosis compared to untreated controls.

Therapeutic Implications

The unique properties of this compound suggest potential applications beyond traditional uses in cardiovascular settings:

- Sepsis Management: By mitigating inflammation and apoptosis, esmolol could serve as an adjunct therapy in managing septic patients.

- Cardiovascular Protection: Its rapid action and favorable pharmacokinetics make it suitable for acute management of arrhythmias and hypertension.

属性

IUPAC Name |

methyl 3-[4-[2-hydroxy-3-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoyl-propan-2-ylamino]propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N2O7/c1-22(2)32-18-26(34)20-39-28-12-6-24(7-13-28)10-16-30(36)33(23(3)4)19-27(35)21-40-29-14-8-25(9-15-29)11-17-31(37)38-5/h6-9,12-15,22-23,26-27,32,34-35H,10-11,16-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMBZZIIOOLKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)N(CC(COC2=CC=C(C=C2)CCC(=O)OC)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98903-89-0 | |

| Record name | Esmolol dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098903890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESMOLOL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813ZHJ4G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the chemical structure of Esmolol dimer and how was it characterized?

A1: this compound is a byproduct formed during Esmolol hydrochloride synthesis. Its structure was elucidated using spectroscopic techniques. The study employed ¹H NMR, IR, and Mass spectrometry to confirm its identity []. The systematic name provided in the research paper is Methyl 3-(4-(2-hydroxy-3-(3-(4-(2-hydroxy-3-(isopropylamino) propoxy) phenyl)-N-isopropyl propanamido) propoxy)phenyl)propanoate.

Q2: What analytical methods were used to detect this compound?

A2: The researchers utilized gradient High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound alongside other impurities present in synthesized Esmolol hydrochloride []. The specific gradient conditions were not detailed in the provided abstract.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。